molecular formula C18H24N2O4 B2991673 Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate CAS No. 433322-96-4

Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate

Cat. No. B2991673
CAS RN: 433322-96-4
M. Wt: 332.4
InChI Key: RIEZVDXCCHRFDF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Esters, such as Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The acetamido group in the compound has the formula C2H4NO .

Scientific Research Applications

Antibacterial Agents

This compound has been studied for its potential as an antibacterial agent. It’s been shown to have activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound’s ability to bind to DNA and interfere with bacterial cell functions makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Antimicrobial Activity

Beyond its antibacterial properties, Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate has been evaluated for broader antimicrobial activity. This includes potential treatments for infections caused by various pathogens, which is crucial given the global challenge of multidrug-resistant organisms .

Synthesis of Benzocaine Derivatives

The compound serves as a precursor for synthesizing various benzocaine derivatives. These derivatives have been explored for their potential in creating new local anesthetics and other pharmacologically active agents .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound to understand its interaction with bacterial proteins. This research is vital for designing drugs with targeted antibacterial effects, which can lead to more effective treatments with fewer side effects .

2D-QSAR Modeling

Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate has been used in 2D-QSAR (Quantitative Structure-Activity Relationship) modeling to predict the antibacterial activity of new compounds. This helps in understanding how structural changes can affect biological activity and is essential for rational drug design .

DNA-Binding Studies

The compound’s ability to bind to DNA has been assessed using colorimetric assays. These studies are important for developing drugs that can modulate gene expression or interfere with DNA replication in pathogens .

properties

IUPAC Name

ethyl 3-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-24-18(23)14-9-6-10-15(11-14)20-16(21)12-19-17(22)13-7-4-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEZVDXCCHRFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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